molecular formula C14H17FN4OS B2967748 5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 847783-68-0

5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2967748
CAS No.: 847783-68-0
M. Wt: 308.38
InChI Key: FBISWOXHMLWDOT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a triazole-based compound characterized by a 1,2,4-triazole core substituted at position 5 with a 4-fluorophenyl group, at position 4 with a 2-(morpholin-4-yl)ethyl moiety, and at position 3 with a thiol (-SH) group. This structure combines aromatic, heterocyclic, and hydrophilic components, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4OS/c15-12-3-1-11(2-4-12)13-16-17-14(21)19(13)6-5-18-7-9-20-10-8-18/h1-4H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBISWOXHMLWDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=NNC2=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS No. 847783-68-0) is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H17FN4OSC_{14}H_{17}FN_{4}OS, with a molecular weight of 308.37 g/mol. The presence of the triazole ring and the thiol group contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that these compounds showed activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL at certain concentrations .

Comparative Antimicrobial Activity Table

Compound NameMIC (μg/mL)Target Organisms
This compoundTBDTBD
Triazole Derivative A31.25Pseudomonas aeruginosa
Triazole Derivative B62.5Staphylococcus aureus

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. For instance, variations in substituents on the sulfur atom have been shown to affect the antimicrobial efficacy without significantly altering the overall activity profile . The introduction of fluorine in the phenyl ring may enhance lipophilicity and biological interaction.

Case Studies

Several studies have highlighted the potential of triazole derivatives as effective antimicrobial agents:

  • Antifungal Activity : A series of triazole derivatives were synthesized and evaluated for antifungal activity against Candida albicans. The incorporation of various substituents was found to enhance antifungal properties significantly compared to standard antifungal agents .
  • Anticancer Potential : Recent investigations have also explored the anticancer properties of triazole derivatives. Compounds were screened against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, revealing moderate to good cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic and Heterocyclic Substitutions

Table 1: Substituent Variations in 1,2,4-Triazole-3-Thiol Derivatives
Compound Name Position 4 Substituent Position 5 Substituent Key Properties/Applications References
Target Compound 2-(Morpholin-4-yl)ethyl 4-Fluorophenyl Solubility-enhanced, potential bioactivity
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Phenoxybenzylideneamino 4-Nitrophenyl Schiff base formation; catalytic studies
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentenylamino + hydrazinyl 4-Iodophenyl Antiviral activity (MERS-CoV helicase inhibition)
4-((5-(Pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine Morpholinomethyl Pyridin-2-ylthio Microwave-assisted synthesis
5-(4-Ethoxyphenyl)-4-(2-(4-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol 4-Methylbenzylidenehydrazinyl 4-Ethoxyphenyl Hydrazone-based ligand for metal complexes
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenyl group (moderately electron-withdrawing) contrasts with 4-nitrophenyl (strongly electron-withdrawing, ) or 4-ethoxyphenyl (electron-donating, ), affecting electronic properties and reactivity.
  • Morpholine vs. Other Heterocycles: Morpholine’s hydrophilic nature differentiates it from hydrophobic substituents like cyclopentenylamino or benzylidene , influencing solubility and target interactions.
Key Insights:
  • Antiviral Potential: The target compound’s fluorophenyl and morpholine groups resemble derivatives active against coronaviruses (e.g., ), though direct evidence is lacking.
  • Corrosion Inhibition : Thiol-containing triazoles (e.g., ) demonstrate metal surface adsorption, suggesting the target compound could be explored for similar applications.
Notable Trends:
  • Alkylation vs. Condensation : The target compound’s synthesis aligns with methods in , whereas Schiff base derivatives (e.g., ) require aldehyde-thiol condensation.
  • Microwave Assistance : Some morpholine-containing triazoles (e.g., ) employ microwave irradiation for faster reaction times.

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